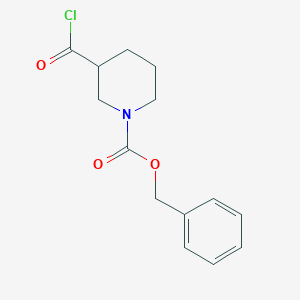

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate

Descripción general

Descripción

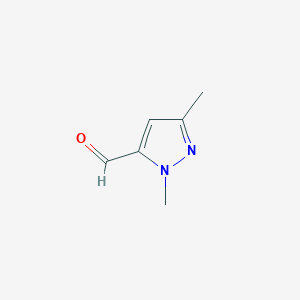

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 . It has a molecular weight of 281.73 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves the reaction of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid with thionyl chloride in anhydrous dichloromethane . The reaction is carried out at 0 - 20℃ . After the addition of thionyl chloride, the solution is stirred at room temperature overnight .Molecular Structure Analysis

The molecular structure of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further substituted with a chlorocarbonyl group and a carboxylate group .Physical And Chemical Properties Analysis

The boiling point of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is 396.571°C at 760 mmHg . More detailed physical and chemical properties are not provided in the retrieved documents.Aplicaciones Científicas De Investigación

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Piperidines are among the most important synthetic fragments for designing drugs .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

- Piperidine derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .

- Many in vitro and in vivo studies have shown that piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .

- Piperidine derivatives are being utilized in different ways as antiviral, antimalarial, antimicrobial, and antifungal agents .

- Piperidine derivatives are used in the treatment of Alzheimer’s disease and other psychiatric disorders .

Pharmaceutical Industry

Anticancer Applications

Antiviral, Antimalarial, Antimicrobial, and Antifungal Agents

Antihypertension, Analgesic, and Anti-inflammatory Agents

Anti-Alzheimer and Antipsychotic Agents

Anticoagulant Agents

- The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and their pharmacological application were published .

- This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Cholinesterase Inhibitors

Synthetic Medicinal Blocks

Development of Fast and Cost-Effective Methods

Functionalization

Biologically Active Piperidines

Triple Negative Breast Cancer Cells

Safety And Hazards

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . The hazard statement is H314 . It is packed in group Ⅲ .

Propiedades

IUPAC Name |

benzyl 3-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIBCUKTQAQPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380198 | |

| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |

CAS RN |

216502-94-2 | |

| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)